molecular formula C11H14N2O3 B187896 3-Amino-4-morpholin-4-ylbenzoic acid CAS No. 26586-19-6

3-Amino-4-morpholin-4-ylbenzoic acid

Cat. No. B187896
CAS RN: 26586-19-6
M. Wt: 222.24 g/mol
InChI Key: YXQFQHYAVDIHNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-Amino-4-morpholin-4-ylbenzoic acid” involves complex chemical reactions. More detailed information about its synthesis process can be found in the referenced materials .


Molecular Structure Analysis

The molecular formula of “3-Amino-4-morpholin-4-ylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) . The compound has a complex structure that contributes to its unique properties .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-4-morpholin-4-ylbenzoic acid” are complex and require further study. The compound interacts with various other substances in the course of its reactions .


Physical And Chemical Properties Analysis

“3-Amino-4-morpholin-4-ylbenzoic acid” has a molecular weight of 222.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 2 . Its exact mass is 222.10044231 g/mol .

Scientific Research Applications

Applications in Pharmacology and Therapeutics

Phenolic acids, including compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid, have been extensively studied for their pharmacological effects. Chlorogenic Acid (CGA), for instance, showcases a broad spectrum of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective, among others. It's also involved in modulating lipid metabolism and glucose regulation, indicating its potential in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Biochemical Implications in Cancer Research

The dietary intake of certain heterocyclic amines, structurally akin to 3-Amino-4-morpholin-4-ylbenzoic acid, has been implicated in cancer research. These compounds, formed in cooked meats, have been identified as potential etiologic agents in human breast cancer due to their capacity to cause DNA adducts in the mammary gland after metabolic activation. This points to the significance of understanding the molecular pathways of such compounds and their interactions with dietary factors (Snyderwine, 1994).

Role in Analytical Chemistry

In the realm of analytical chemistry, methods for determining antioxidant activity involve reactions with compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid. The detailed examination of antioxidant tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, among others, illustrates the relevance of understanding the chemical characteristics and interactions of such compounds. This understanding is crucial for assessing the kinetics or reaching equilibrium states in these assays, often involving characteristic color changes or discoloration of solutions to be analyzed (Munteanu & Apetrei, 2021).

Industrial Applications

The industrial application of compounds like 3-Amino-4-morpholin-4-ylbenzoic acid is diverse. Amino-1,2,4-triazoles, sharing structural features with 3-Amino-4-morpholin-4-ylbenzoic acid, have been a basic raw material for the industry of fine organic synthesis. These compounds find use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, among others. Less known applications include their use in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting the versatility of such compounds in various sectors (Nazarov et al., 2021).

properties

IUPAC Name

3-amino-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFQHYAVDIHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350631
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-morpholin-4-ylbenzoic acid

CAS RN

26586-19-6
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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